molecular formula C11H11IN2O3S B345487 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole CAS No. 898641-07-1

1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B345487
CAS No.: 898641-07-1
M. Wt: 378.19g/mol
InChI Key: ISKJXLGZPINUJS-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a complex organic compound characterized by the presence of an iodine atom, a methoxy group, and a benzenesulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps. One common method starts with the iodination of 3-methoxybenzenesulfonyl chloride, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the sulfonyl group can enhance its binding affinity to these targets, leading to modulation of their activities. The methoxy group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine-4-carboxamide
  • 1-(4-Iodo-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
  • 1-(4-Iodo-3-methoxybenzenesulfonyl)-1H-pyrazole

Uniqueness

1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which can confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-iodo-3-methoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJXLGZPINUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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